molecular formula C16H30CaO4 B1204545 Calcium valproate CAS No. 33433-82-8

Calcium valproate

カタログ番号: B1204545
CAS番号: 33433-82-8
分子量: 326.5 g/mol
InChIキー: PIZHURYFCSGTJX-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium valproate is a calcium salt of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. . This compound combines the therapeutic effects of valproic acid with the benefits of calcium, which is essential for various physiological functions.

準備方法

Synthetic Routes and Reaction Conditions

Calcium valproate can be synthesized by reacting valproic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving valproic acid in a suitable solvent, such as ethanol or water, and then adding calcium hydroxide or calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water or carbon dioxide as by-products .

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product meets pharmaceutical standards. The use of advanced equipment and controlled environments helps achieve high purity and yield .

化学反応の分析

Types of Reactions

Calcium valproate, like valproic acid, can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reagents used.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involving this compound can occur at the carboxyl group or the alkyl chain. Common reagents include halogens, alkyl halides, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of valproic acid .

科学的研究の応用

Pharmacological Mechanisms

Calcium valproate exhibits multiple mechanisms of action:

  • Gamma-Aminobutyric Acid Modulation : It increases the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that helps stabilize neuronal activity, making it effective in controlling seizures and mood stabilization in bipolar disorder .
  • Calcium Channel Modulation : It modulates various calcium channels (T-type, L-type, and N-type), influencing neurotransmitter release and neuronal signaling. This modulation is critical for its efficacy in treating epilepsy and may have implications in other neurological conditions .
  • Histone Deacetylase Inhibition : this compound inhibits histone deacetylases, leading to changes in gene expression that can affect neurogenesis and neuroprotection .

Clinical Applications

  • Epilepsy Treatment :
    • This compound is primarily indicated for managing generalized and partial seizures. It is particularly useful in patients who do not respond to other antiepileptic drugs.
    • A longitudinal study indicated that valproate monotherapy significantly affects calcium metabolism and bone turnover in post-pubertal males, highlighting the need for monitoring during treatment .
  • Bipolar Disorder :
    • It is used as a mood stabilizer, particularly in manic episodes when lithium is contraindicated or not tolerated. The effectiveness of this compound in maintaining mood stability has been well-documented .
  • Other Neurological Conditions :
    • Recent studies have explored its use as an adjuvant therapy for conditions such as HIV and cancer due to its potential neuroprotective effects and ability to modulate inflammatory responses .

Case Study 1: Symptomatic Hypocalcemia

An 11-year-old epileptic patient treated with valproic acid developed symptomatic hypocalcemia after several years of treatment. The case highlighted a correlation between high plasma levels of valproic acid and decreased serum calcium levels, suggesting that long-term use may necessitate regular monitoring of calcium levels .

Case Study 2: Bone Health Impact

A study involving post-pubertal males on this compound therapy showed increased bone turnover, raising concerns about potential long-term effects on bone density. The findings suggest that patients on prolonged therapy should be monitored for bone health indicators .

Data Tables

Application AreaMechanism of ActionClinical Relevance
EpilepsyIncreases GABA levelsEffective in controlling seizures
Bipolar DisorderMood stabilization via GABA modulationUsed during manic episodes
Neurodegenerative DiseasesCalcium channel modulationPotential adjunct therapy for conditions like HIV
Bone Health MonitoringAffects calcium metabolismLong-term use may lead to hypocalcemia or bone density loss

作用機序

The mechanism of action of calcium valproate involves multiple pathways and molecular targets. Valproic acid, the active component, enhances the neurotransmission of gamma-aminobutyric acid (GABA) by inhibiting GABA transaminase, leading to increased GABA levels in the brain . This results in reduced neuronal excitability and stabilization of mood.

Calcium, on the other hand, plays a crucial role in various physiological processes, including neurotransmitter release, muscle contraction, and signal transduction. The combination of valproic acid and calcium in this compound provides a synergistic effect, enhancing its therapeutic efficacy .

類似化合物との比較

Calcium valproate can be compared with other valproate derivatives, such as sodium valproate and valproic acid, as well as other anticonvulsant drugs.

Similar Compounds

    Sodium Valproate: Sodium valproate is another salt form of valproic acid, commonly used in the treatment of epilepsy and bipolar disorder.

    Valproic Acid: Valproic acid is the parent compound of this compound and sodium valproate.

    Lamotrigine: Lamotrigine is an anticonvulsant drug used to treat epilepsy and bipolar disorder.

    Carbamazepine: Carbamazepine is another anticonvulsant and mood-stabilizing drug.

Uniqueness of this compound

This compound is unique due to its combination of valproic acid and calcium, providing both anticonvulsant and calcium-related benefits. This dual action makes it a valuable compound for patients requiring both seizure control and calcium supplementation .

生物活性

Calcium valproate is a derivative of valproic acid, primarily known for its use as an anticonvulsant and mood stabilizer. This compound has garnered attention for its biological activity, particularly concerning calcium metabolism and its effects on various cellular processes. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.

This compound exhibits several biological activities that contribute to its therapeutic effects:

  • Inhibition of MAP Kinase Signaling : Research indicates that valproate inhibits the MAP kinase signaling pathway, which is crucial for cell cycle progression. This inhibition can lead to antiproliferative effects in various cell types, particularly in yeast models where it affects growth under different pH conditions .
  • Calcium Metabolism Alterations : Valproate has been shown to influence calcium metabolism significantly. Chronic administration can lead to symptomatic hypocalcemia, particularly in pediatric patients. A case study highlighted an 11-year-old boy who developed hypocalcemia correlated with high plasma levels of valproic acid .

Effects on Bone Health

The relationship between this compound and bone health has been a subject of extensive research:

  • Bone Turnover Markers : A longitudinal study assessed bone turnover in post-pubertal males undergoing valproate monotherapy. The study found significant alterations in bone turnover markers, indicating increased bone turnover associated with valproate treatment .
  • Calcium and Vitamin D Levels : In patients treated with valproate, monitoring of calcium and vitamin D levels is essential as the drug may lead to decreased bone mineral density and altered calcium metabolism .

Case Studies

  • Symptomatic Hypocalcemia : An 11-year-old epileptic patient on long-term valproic acid therapy developed symptomatic hypocalcemia. The reduction of valproic acid dosage led to normalization of serum calcium levels, suggesting a direct relationship between the drug's dosage and calcium levels .
  • Longitudinal Study on Calcium Metabolism : A 12-month study involving 20 post-pubertal males revealed that those on valproate monotherapy exhibited increased bone turnover markers compared to controls. This study emphasized the need for regular monitoring of calcium metabolism in patients receiving long-term treatment with valproate .

Table 1: Summary of Key Findings on this compound

Study ReferencePopulationKey Findings
Pediatric Epileptic PatientsDevelopment of symptomatic hypocalcemia correlated with high VPA levels; normalization upon dose reduction.
Post-pubertal MalesIncreased bone turnover markers observed after 12 months of VPA monotherapy; significant changes in calcium metabolism noted.
Chronic Valproate UsersNo significant differences in bone-related biochemical markers between VPA users and controls; conflicting results regarding VPA's impact on bone health.

特性

IUPAC Name

calcium;2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Ca/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZHURYFCSGTJX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020237
Record name Calcium valproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33433-82-8
Record name Calcium valproate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033433828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium valproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium 2-propylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALPROATE CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CCK4F86G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium valproate
Reactant of Route 2
Calcium valproate
Reactant of Route 3
Reactant of Route 3
Calcium valproate
Reactant of Route 4
Calcium valproate
Reactant of Route 5
Calcium valproate
Reactant of Route 6
Calcium valproate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。